4-Chloro-2-methyl-2-butenenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

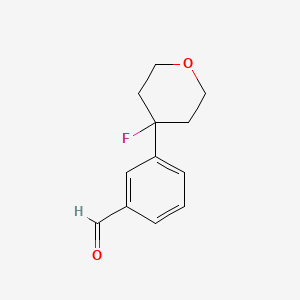

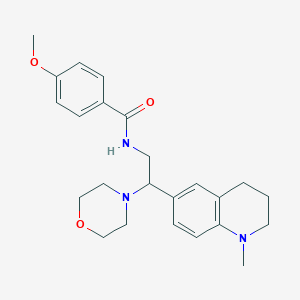

4-Chloro-2-methyl-2-butenenitrile is an organic compound with the molecular formula C5H6ClN . It is a chemical of interest in various fields.

Synthesis Analysis

The synthesis of compounds similar to 4-Chloro-2-methyl-2-butenenitrile has been reported in the literature . For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The synthesis of these compounds involved neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA) with yields of 93–99% .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methyl-2-butenenitrile consists of 5 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass of the molecule is 115.561 Da .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . This includes free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique

Chemical Isomerization and Bond Transformations

4-Chloro-2-methyl-2-butenenitrile undergoes fascinating chemical transformations, particularly in the field of organometallic chemistry. For instance, its isomerization was observed when using catalytic amounts of [Ni(COD)2] and TRIPHOS, leading to the formation of Z- and E-2-methyl-2-butenenitrile, along with several nickel complexes resulting from C−CN and P−C bond cleavage (Acosta-Ramírez et al., 2008). Another study showcased the reactivity of 2-methyl-3-butenenitrile with Ni(0)-N-heterocyclic carbene complexes, confirming the isomerization into E- and Z-isomers of 2-methyl-2-butenenitrile and revealing insights into the C–H and C–CN bond activation mechanisms (Acosta-Ramírez et al., 2008).

Electrochemical Reduction and Surface Bonding

Electrochemical reduction of 2-butenenitrile has been studied due to its unique property of forming grafted polymer films. Interestingly, the slightly acidic hydrogen atom on its CH3 group inhibits the usual anionic polymerization, leading to the formation of nanometer-thick grafted films. This process also provides insights into the carbon-to-metal bond formation observed during electrochemical reduction (Deniau et al., 2006). The bonding of nitriles, including compounds like 2-methyl-3-butenenitrile, on semiconductor surfaces such as Ge(100)-2x1, has been extensively studied, revealing important factors controlling selectivity and competition on these surfaces (Filler et al., 2003).

Sensing and Adsorption Applications

Graphene oxide/NiO nanoparticle composite-ionic liquid modified carbon paste electrodes have been utilized for the selective sensing of compounds like 4-chlorophenol, demonstrating the potential application of nitriles in developing sensitive electrochemical sensors (Shabani‐Nooshabadi et al., 2016). Additionally, the ability of materials like graphene to remove compounds such as chloro-2-nitrophenol from aqueous solutions has been explored, highlighting the adsorption capabilities of nitriles and their derivatives (Mehrizad & Gharbani, 2014).

Mécanisme D'action

While the specific mechanism of action for 4-Chloro-2-methyl-2-butenenitrile is not explicitly mentioned in the search results, related compounds such as Methylchloroisothiazolinone have been studied. These compounds have an active sulfur moiety that is able to oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-2-methylpropane, indicates that it is highly flammable and poses a danger if inhaled, ingested, or absorbed through the skin . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

(E)-4-chloro-2-methylbut-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN/c1-5(4-7)2-3-6/h2H,3H2,1H3/b5-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUZUSQUHSUTJE-GORDUTHDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCl)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2439564.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2439565.png)

![3-bromo-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2439569.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439572.png)

![[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2439576.png)

![N'~1~,N'~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'~1~,N'~3~-dimethylmalonohydrazide](/img/structure/B2439578.png)

![Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate](/img/structure/B2439580.png)